molecular formula C16H13ClN2O B13443860 Diazepam-13C,d3

Diazepam-13C,d3

Cat. No.: B13443860
M. Wt: 288.75 g/mol
InChI Key: AAOVKJBEBIDNHE-KQORAOOSSA-N
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Description

Diazepam-13C,d3: is a stable isotope-labeled compound of diazepam, a well-known benzodiazepine. Diazepam is widely used for its anxiolytic, anticonvulsant, sedative, muscle relaxant, and amnesic properties. The stable isotope labeling, such as with carbon-13 and deuterium, is often used in research to trace the metabolic pathways and pharmacokinetics of the compound without altering its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazepam-13C,d3 involves the incorporation of carbon-13 and deuterium into the diazepam molecule. One common method starts with the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in N-methyl-2-pyrrolidone (NMP), followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol/water mixture .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of the stable isotopes. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Diazepam-13C,d3, like its non-labeled counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Diazepam-13C,d3 is used in chemical research to study the metabolic pathways and degradation products of diazepam. The stable isotopes allow for precise tracking using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of diazepam in various organisms. It helps in understanding how the drug is absorbed, distributed, metabolized, and excreted .

Medicine: In medical research, this compound is used to develop and test new formulations of diazepam. It is also used in clinical studies to monitor the drug’s behavior in the human body, providing insights into its efficacy and safety .

Industry: In the pharmaceutical industry, this compound is used in quality control and regulatory compliance to ensure the consistency and purity of diazepam products .

Mechanism of Action

Diazepam-13C,d3 exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. Diazepam binds to the GABA-A receptor, increasing the frequency of chloride channel openings and leading to hyperpolarization of the neuronal membrane. This results in an overall inhibitory effect on neuronal excitability, producing its anxiolytic, anticonvulsant, and sedative effects .

Comparison with Similar Compounds

Uniqueness: Diazepam-13C,d3 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s chemical properties. This makes it an invaluable tool in both research and industrial applications .

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

288.75 g/mol

IUPAC Name

7-chloro-5-phenyl-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1+1D3

InChI Key

AAOVKJBEBIDNHE-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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